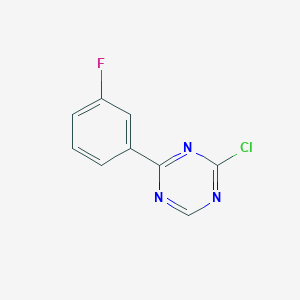

2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine

Description

Properties

IUPAC Name |

2-chloro-4-(3-fluorophenyl)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN3/c10-9-13-5-12-8(14-9)6-2-1-3-7(11)4-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIFUUDEOYACDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301265567 | |

| Record name | 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301265567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053658-51-7 | |

| Record name | 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1053658-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301265567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine Scaffolds

The following guide provides an in-depth technical analysis of the spectroscopic characteristics of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine and its critical synthetic precursor, 2,4-Dichloro-6-(3-fluorophenyl)-1,3,5-triazine .

In drug discovery, the "2-chloro-4-aryl-triazine" nomenclature often refers to the reactive electrophilic scaffolds used to generate libraries. This guide covers the spectroscopic profile of the monochloro-bis(aryl) and dichloro-mono(aryl) species, ensuring comprehensive coverage for synthetic validation.

Executive Summary & Scope

Target Analyte: 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine (and related halogenated scaffolds). CAS Registry (Generic): 1,3,5-Triazine derivatives (specific CAS for the 6-H congener is rare; data below focuses on the reactive 2,4-dichloro and 2-chloro-bis scaffolds). Application: Key electrophilic intermediate for S_NAr diversification in kinase inhibitor discovery (e.g., PI3K, mTOR pathways).

This guide details the Nuclear Magnetic Resonance (NMR) , Mass Spectrometry (MS) , and Infrared (IR) signatures required to validate the identity and purity of these triazine cores. The presence of the 3-fluorophenyl moiety provides a distinct

Synthetic Pathway & Structural Context

To accurately interpret spectroscopic data, one must understand the origin of the sample. These compounds are typically synthesized via a sequential nucleophilic substitution of cyanuric chloride (Trichloro-1,3,5-triazine).[1]

Reaction Workflow (Graphviz)

Figure 1: Sequential substitution pathway controlling the stoichiometry of the triazine scaffold.

Spectroscopic Data Profile

A. Mass Spectrometry (MS)

The chlorine isotope pattern is the definitive diagnostic tool for distinguishing between the Dichloro (Scaffold A) and Monochloro (Scaffold B) species.

| Feature | Scaffold A (Dichloro) | Scaffold B (Monochloro) |

| Formula | C | C |

| Monoisotopic Mass | ~242.98 Da | ~299.04 Da |

| Isotope Pattern | 9:6:1 (M : M+2 : M+4) | 3:1 (M : M+2) |

| Fragmentation | Loss of Cl ( | Loss of Cl ( |

| Ionization Mode | ESI+ or APCI+ (Forms [M+H] | ESI+ (Forms [M+H] |

Technical Insight: In LC-MS, the Dichloro scaffold (A) often hydrates or reacts with methanol/water if the source is too hot, forming the methoxy- or hydroxy-adduct. Use Acetonitrile as the mobile phase and keep source temperature <250°C.

B. H NMR Spectroscopy (400 MHz, CDCl )

The 3-fluorophenyl group exhibits a characteristic splitting pattern due to

Scaffold A: 2,4-Dichloro-6-(3-fluorophenyl)-1,3,5-triazine

-

8.25 (dt,

-

8.15 (ddd,

-

7.55 (td,

-

7.35 (tdd,

Scaffold B: 2-Chloro-4,6-bis(3-fluorophenyl)-1,3,5-triazine

-

Symmetry: The molecule has a C

axis of symmetry (on the NMR time scale). -

Integration: All signals integrate for 2x protons compared to Scaffold A.

-

Shift: Aromatic protons typically shift slightly upfield (0.05 - 0.1 ppm) due to increased conjugation and electron density from the second aryl ring compared to the electron-withdrawing Chlorine.

C. F NMR Spectroscopy (376 MHz, CDCl )

This is the most robust method for purity assessment, as it eliminates solvent background.

-

Chemical Shift:

-112.5 ppm (Multiplet). -

Coupling: Appears as a triplet of doublets (td) or multiplet due to coupling with H-2', H-4', and H-5'.

-

Purity Check:

-

-112.5 ppm: Target (Triazine-bound).

-

-113.0 ppm: Hydrolyzed byproduct (if present).

-

-110.0 ppm: Residual Boronic Acid (starting material).

-

D. C NMR Spectroscopy (100 MHz, CDCl )

The triazine carbons are distinctively deshielded.

| Carbon Type | Chemical Shift ( | Multiplicity ( |

| C-F (C-3') | 162.8 | Doublet ( |

| Triazine C-Cl | 172.5 | Singlet (Broad) |

| Triazine C-Ar | 175.2 | Doublet ( |

| C-Ar (Ipso) | 136.5 | Doublet ( |

Experimental Protocol: Synthesis & Isolation

For the preparation of the 2,4-Dichloro scaffold (Scaffold A).

-

Reagents: Cyanuric chloride (1.0 eq), 3-Fluorophenylboronic acid (1.0 eq), Pd(PPh

) -

Solvent: 1,4-Dioxane / Water (4:1).

-

Conditions:

-

Dissolve Cyanuric Chloride in Dioxane at 0°C (Critical to prevent bis-addition).

-

Add catalyst and base.

-

Add boronic acid dropwise over 30 mins.

-

Stir at 0°C - RT for 4 hours.

-

-

Work-up:

-

Dilute with EtOAc, wash with Brine.

-

Dry over MgSO

. -

Purification: Flash Column Chromatography (Hexanes/EtOAc 95:5). The Dichloro compound elutes fast due to low polarity.

-

Self-Validating Quality Control (QC) Checklist

References

-

Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link

-

Mittal, A., et al. (2025). "Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride." ACS Omega, 11(1), 2163-2169.[2][3] Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 135492437 (Related 3-fluoro analog)." Link

Sources

Strategic Guide: Synthesis of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine Scaffolds

Executive Summary

The synthesis of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine represents a critical entry point into the design of PI3K/mTOR kinase inhibitors and other fluorinated bioactive heterocycles.[1] This scaffold leverages the electron-deficient nature of the 1,3,5-triazine core (s-triazine) and the metabolic stability conferred by the 3-fluorophenyl moiety.[1]

This guide details the selection of starting materials and the precise Suzuki-Miyaura cross-coupling methodology required to construct this molecule. It specifically addresses the challenge of nucleophilic selectivity —controlling the reaction to ensure mono-arylation while preserving the chlorine handle for subsequent diversification.

Part 1: Structural Definition & Retrosynthetic Logic

Critical Nomenclature Clarification

Before selecting reagents, the target structure must be rigorously defined to avoid stoichiometric errors. The name "2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine" implies a triazine ring with three distinct substituents:

-

Position 4: 3-Fluorophenyl group

-

Position 6: Hydrogen (H) [Implied by omission]

However, in high-throughput medicinal chemistry, this nomenclature often refers to the 2,4-Dichloro-6-(3-fluorophenyl) intermediate (the "mono-adduct") used to build libraries.

-

If your target has an H at C6: You must synthesize the dichloro-intermediate (described below) and perform a reductive dechlorination (Pd/C, H₂).

-

If your target is the reactive scaffold: You are targeting the 2,4-dichloro-6-(3-fluorophenyl)-1,3,5-triazine .

This guide focuses on the C–C bond formation between the Triazine core and the Aryl ring , which is the defining synthetic step.

Retrosynthetic Pathway

The most robust route utilizes Cyanuric Chloride (TCT) as the electrophilic hub and 3-Fluorophenylboronic acid as the nucleophile.

Figure 1: Retrosynthetic disconnection of the target scaffold.

Part 2: Primary Starting Materials

Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine)

Role: The electrophilic core. CAS: 108-77-0 Grade: >99% Purity (Resublimed preferred).

-

Chemical Behavior: TCT possesses three equivalent chlorine atoms that can be displaced sequentially.[4] The reactivity decreases significantly after each substitution due to the loss of electron-withdrawing capacity.

-

Handling & Stability: TCT is highly moisture-sensitive . Hydrolysis yields cyanuric acid (insoluble white solid), which kills reaction stoichiometry.

-

Storage: Store under Argon/Nitrogen at 2–8°C.

-

Pre-treatment:[5] If the solid appears clumpy or smells strongly of HCl, recrystallize from anhydrous CCl₄ or toluene before use.

-

3-Fluorophenylboronic Acid

Role: The nucleophilic partner (Suzuki coupling). CAS: 768-35-4 Grade: >97% Purity (HPLC).

-

Why Boronic Acid? Unlike Grignard reagents (3-fluorophenylmagnesium bromide), boronic acids tolerate the electrophilic nature of the triazine ring without causing uncontrolled polymerization or over-addition.[1]

-

Fluorine Effect: The meta-fluorine atom is electron-withdrawing, slightly deactivating the aryl ring.[1] This requires a robust catalytic system (Pd(0)) compared to electron-rich aryl boronic acids.

Catalyst & Base System

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] .

-

Why: Standard for Suzuki couplings on electron-deficient heterocycles.

-

-

Base: Sodium Carbonate (Na₂CO₃) (2M aqueous solution).

-

Why: Mild enough to activate the boronic acid without hydrolyzing the remaining chlorides on the triazine.

-

Part 3: The "Temperature-Selectivity" Rule[1]

The success of this synthesis relies entirely on temperature control. You cannot mix reagents at room temperature and expect a single product.

| Temperature Zone | Substitution Level | Product Formed |

| 0°C – 5°C | Mono-substitution | 2,4-Dichloro-6-(3-fluorophenyl)-1,3,5-triazine |

| 30°C – 50°C | Di-substitution | 2-Chloro-4,6-bis(3-fluorophenyl)-1,3,5-triazine |

| > 80°C (Reflux) | Tri-substitution | 2,4,6-Tris(3-fluorophenyl)-1,3,5-triazine |

Core Directive: To obtain the 2-Chloro-4-(3-fluorophenyl) scaffold, you must operate strictly in the 0°C – 5°C window during the addition phase.

Part 4: Experimental Protocol (Mono-Arylation)

Objective: Synthesis of 2,4-Dichloro-6-(3-fluorophenyl)-1,3,5-triazine.

Reagents Table

| Reagent | Equiv. | Mmol | Mass/Vol | Note |

| Cyanuric Chloride | 1.0 | 10.0 | 1.84 g | Dissolved in THF |

| 3-Fluorophenylboronic Acid | 1.0 | 10.0 | 1.40 g | Dissolved in THF |

| Pd(PPh₃)₄ | 0.03 | 0.3 | 346 mg | Catalyst |

| Na₂CO₃ (2M aq) | 2.5 | 25.0 | 12.5 mL | Base |

| THF (Anhydrous) | - | - | 50 mL | Solvent |

Step-by-Step Methodology

-

System Preparation:

-

Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and addition funnel.

-

Flush with Nitrogen (N₂) for 15 minutes.

-

-

Electrophile Solubilization:

-

Add Cyanuric Chloride (1.84 g) and THF (30 mL) to the flask.

-

Cool the solution to 0°C using an ice/salt bath. Crucial: Ensure the internal temperature reaches 0°C before proceeding.

-

-

Catalyst Addition:

-

Add Pd(PPh₃)₄ (346 mg) quickly to the cold solution under N₂ flow. The solution may turn yellow/orange.

-

-

Controlled Nucleophile Addition:

-

Dissolve 3-Fluorophenylboronic acid (1.40 g) in THF (20 mL) .

-

Add this solution dropwise to the reaction mixture over 30 minutes.

-

Constraint: Maintain internal temperature < 5°C.[1]

-

-

Base Activation:

-

Add the 2M Na₂CO₃ solution (12.5 mL) dropwise.

-

Stir vigorously at 0–5°C for 2–4 hours . Monitor by TLC (Hexane/EtOAc 9:1).

-

-

Work-up:

-

Once starting material (TCT) is consumed, dilute with cold water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo at low temperature (< 30°C) to avoid hydrolysis.

-

-

Purification:

-

Purify via Flash Column Chromatography (Silica Gel).

-

Eluent: 100% Hexane → 5% EtOAc/Hexane.

-

Target: The product is usually a white solid.[6]

-

Figure 2: Workflow for the selective mono-arylation of Cyanuric Chloride.

Part 5: Troubleshooting & Quality Control

Hydrolysis (The "White Precipitate" Problem)

If you observe a heavy white precipitate that is insoluble in organic solvents, TCT has hydrolyzed to Cyanuric Acid.[1][2]

-

Cause: Wet THF or old TCT.

-

Fix: Use freshly distilled THF (Na/Benzophenone) and resublimed TCT.

Bis-Arylation (Over-reaction)

If you isolate the bis-fluorophenyl product:

-

Cause: Temperature rose above 10°C during addition, or local concentration of boronic acid was too high.[1]

-

Fix: Slow down the addition rate of the boronic acid and ensure vigorous stirring to prevent "hot spots."

Dechlorination (To obtain the H-species)

If your specific target requires H at position 6 (2-Chloro-4-aryl-1,3,5-triazine):

-

Take the 2,4-dichloro-6-(3-fluorophenyl) product from the protocol above.

-

Perform a reduction: Pd/C (10%), H₂ (1 atm), Et₃N in MeOH.[1]

-

Note: This must be monitored closely to prevent removing the second chlorine, which would yield the diaryl-triazine or fully reduced triazine.[1]

References

-

Blotny, G. (2006).[1] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link

-

Moxey, G. J., et al. (2024). "Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights." Organic & Biomolecular Chemistry. Link

-

Sashidhara, K. V., et al. (2012).[7] "Efficient and General Synthesis of 3-Aryl Coumarins Using Cyanuric Chloride." Synlett, 23, 611-621.[7] Link

-

Cronin, J. S., et al. (2006).[1] "Scale-up of the Suzuki-Miyaura Coupling Reaction." Organic Process Research & Development, 10(1). Link

Sources

- 1. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. chemicalbook.com [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. Efficient and General Synthesis of 3-Aryl Coumarins Using Cyanuric Chloride [organic-chemistry.org]

The Versatility of the 1,3,5-Triazine Scaffold: An In-Depth Guide to Its Diverse Biological Activities

Abstract

The 1,3,5-triazine, or s-triazine, is a six-membered heterocyclic scaffold renowned for its remarkable synthetic versatility and the broad spectrum of biological activities exhibited by its derivatives. This technical guide provides an in-depth exploration of the diverse pharmacological and agrochemical applications of substituted 1,3,5-triazines. We delve into the core mechanisms of action underpinning their anticancer, antimicrobial, antiviral, and herbicidal properties, supported by field-proven insights and structure-activity relationship (SAR) studies. This document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols for evaluating biological activity, in silico analysis workflows, and a forward-looking perspective on the therapeutic potential of this privileged scaffold.

The 1,3,5-Triazine Core: A Privileged Scaffold in Chemical Biology

Chemical Properties and Synthetic Versatility

The 1,3,5-triazine ring is a nitrogen-rich heterocycle characterized by a planar structure and weaker resonance energy compared to benzene. This inherent electronic property makes the ring susceptible to nucleophilic substitution rather than electrophilic attack, a feature that is central to its synthetic utility[1][2]. The most common precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), is an inexpensive and highly reactive starting material[3][4]. The three chlorine atoms on the cyanuric chloride ring exhibit differential reactivity based on temperature, allowing for a controlled, stepwise substitution with various nucleophiles (e.g., amines, alcohols, thiols). This unique characteristic enables the rational design and synthesis of mono-, di-, and tri-substituted derivatives with immense structural diversity[4][5].

The ability to precisely install different functional groups at the 2, 4, and 6 positions allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and hydrogen bonding capacity. This modulation is critical for optimizing pharmacokinetic profiles and maximizing biological activity against specific targets[6][7].

Significance in Medicinal and Agrochemical Fields

The s-triazine scaffold is a cornerstone in both medicine and agriculture. In agriculture, triazine derivatives like Atrazine and Simazine have been used for decades as potent herbicides that act by inhibiting photosynthesis in target weeds[8]. In medicine, the triazine core is present in numerous clinically approved drugs and investigational agents. A notable example is Altretamine, an anticancer drug used in the treatment of ovarian cancer[9]. The scaffold's ability to interact with a wide array of biological targets has led to the discovery of compounds with anticancer, antimicrobial, antiviral, antimalarial, and anti-inflammatory properties, making it a subject of intense research[10][11][12].

Major Biological Activities and Mechanisms of Action

The functional and structural diversity achievable with the 1,3,5-triazine core allows it to target a wide range of biological processes.

Anticancer Activity

The development of novel anticancer agents is one of the most explored applications of 1,3,5-triazine derivatives. Their mechanisms of action are diverse, often involving the inhibition of key enzymes in cancer cell signaling pathways.

Many cancers are driven by aberrant signaling from protein kinases. Substituted triazines have been successfully designed to target these enzymes.

-

Phosphatidylinositol 3-kinases (PI3Ks): The PI3K/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Numerous 1,3,5-triazine derivatives have been developed as potent PI3K inhibitors[6][9]. The triazine scaffold serves as a robust anchor from which substituents can be positioned to interact with key residues in the ATP-binding pocket of the kinase.

-

Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR, a receptor tyrosine kinase, is linked to the progression of several cancers, including breast and lung cancer. Certain 1,3,5-triazine derivatives have shown potent inhibitory activity against EGFR-tyrosine kinase (EGFR-TK), thereby blocking downstream signaling and suppressing tumor cell proliferation[10][13].

SAR studies are crucial for optimizing the anticancer potency of triazine derivatives. Research has shown that:

-

The nature of the substituents at the 2, 4, and 6 positions significantly impacts activity. For instance, incorporating morpholine and piperidine moieties has been shown to enhance PI3K inhibitory activity[3][6].

-

Hybrid molecules, which combine the triazine scaffold with other pharmacologically active groups like azoles or quinolines, can lead to compounds with enhanced efficacy and the potential to overcome drug resistance[14][15].

-

Chirality can play a significant role. Enantiomerically pure triazine derivatives have been shown to exhibit differential binding and inhibitory activity against targets like EGFR[13].

Table 1: Selected 1,3,5-Triazine Derivatives with Anticancer Activity

| Compound ID | Target Cell Line(s) | Reported Activity (IC50) | Mechanism of Action | Reference |

|---|---|---|---|---|

| Compound 1d | MDA-MB-231, BT474, MCF7 | Not specified, potent | EGFR-TK and β-catenin inhibitor | [10] |

| Compound 6 | Renal Cancer (CAKI-1) | 60.13% inhibition | PI3Kγ inhibitor (IC50 = 6.90 µM) | [9] |

| Compound 4f | MDA-MB-231 (Breast) | 6.25 µM | Anti-proliferative, inhibits migration | [16] |

| Compound 11 | MCF-7 (Breast), HCT-116 (Colon) | 1.0 µM (MCF-7), 0.98 µM (HCT-116) | Anti-proliferative |[3] |

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. 1,3,5-triazine derivatives have emerged as a promising class of compounds with potent activity against a range of bacteria and fungi[12][17][18].

The design of triazine-based antimicrobials often leverages principles learned from antimicrobial peptides, focusing on factors like cationic charge, lipophilicity, and molecular bulk to facilitate interaction with and disruption of microbial membranes[19]. Some derivatives have also been found to act by inhibiting essential bacterial enzymes, such as DNA gyrase[17]. The triazine core can also be used as a scaffold to construct peptide dendrimers, which have shown remarkable activity against Gram-negative bacteria like E. coli and P. aeruginosa[20].

Antiviral Activity

Triazine derivatives have demonstrated a broad spectrum of antiviral activities.[21] Analogs of cidofovir incorporating a triazine ring have shown potent activity against various DNA viruses, including herpesviruses and adenoviruses[22]. Furthermore, specific triazine derivatives have been synthesized and evaluated for activity against RNA viruses such as Human Immunodeficiency Virus (HIV) and Potato Virus Y (PVY), a significant agricultural pathogen[23][24][25]. The mechanism often involves the inhibition of viral enzymes essential for replication.

Herbicidal Activity

The first major commercial application of s-triazines was in agriculture. Herbicides like Atrazine function by inhibiting photosynthesis. Specifically, they block the plastoquinone-binding site of Photosystem II, thereby interrupting the electron transport chain and killing the target plant[8]. While highly effective, environmental concerns have led to restrictions on their use in some regions[1].

Methodologies for Evaluating Biological Activity

A multi-faceted approach combining in vitro and in silico methods is essential for the comprehensive evaluation of novel 1,3,5-triazine derivatives.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay for assessing the cytotoxic effect of a compound on cancer cell lines. It measures the metabolic activity of living cells, which is an indicator of cell viability.

Causality: This protocol is chosen for its reliability, high throughput, and direct correlation of mitochondrial activity with cell viability. A reduction in the formation of the purple formazan product indicates a loss of viable cells, either through cell death (necrosis) or inhibition of proliferation (cytostasis)[10][16].

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized triazine derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., ranging from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality: This protocol is the gold standard for quantitative susceptibility testing. It provides a precise MIC value, which is essential for comparing the potency of different compounds and understanding their potential therapeutic dosage[19][26].

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the triazine compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).

In Silico Analysis: A Predictive Approach

Computational tools are invaluable for prioritizing candidates and understanding their mechanism of action before committing to extensive lab work.

Causality: In silico methods save significant time and resources. Molecular docking predicts the binding affinity and orientation of a compound within the active site of a target protein, providing mechanistic insights[9]. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction helps to identify compounds with drug-like properties early in the discovery process, reducing late-stage failures[16].

Future Perspectives and Conclusion

The 1,3,5-triazine scaffold continues to be a highly valuable and versatile platform in the development of new therapeutic and agrochemical agents. Its synthetic tractability allows for the creation of vast chemical libraries, while its proven ability to interact with a multitude of biological targets ensures its continued relevance.

Future research will likely focus on several key areas:

-

Multi-Target Ligands: Designing single triazine-based molecules that can modulate multiple targets simultaneously, which is a promising strategy for complex diseases like cancer and neurodegenerative disorders[15].

-

Green Synthesis: Expanding the use of environmentally friendly synthetic methods, such as microwave and ultrasound-assisted protocols, to make the production of these compounds more sustainable[27].

-

Targeted Delivery: Incorporating triazine derivatives into targeted drug delivery systems, such as nanoparticles, to improve efficacy and reduce systemic toxicity[28].

References

-

Al-Rashida, M., et al. (2018). Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK. Oncology Letters. Available at: [Link]

-

Ghorab, M. M., et al. (2017). Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica. Available at: [Link]

-

Cascioferro, S., et al. (2017). 1,3,5-Triazines: A promising scaffold for anticancer drugs development. European Journal of Medicinal Chemistry. Available at: [Link]

-

Xie, F., et al. (2022). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. Bioorganic Chemistry. Available at: [Link]

-

Shi, D., et al. (2020). 1,3,5-Triazine-azole Hybrids and their Anticancer Activity. Current Topics in Medicinal Chemistry. Available at: [Link]

-

Tiyaboonchai, W., et al. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. Molecules. Available at: [Link]

-

Al-blewi, F. F., et al. (2019). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules. Available at: [Link]

-

Ferreira, R. J., et al. (2024). 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. International Journal of Molecular Sciences. Available at: [Link]

-

Litim, B., et al. (2024). Different biological activities displayed by 1,3,5-triazine. Journal of Molecular Structure. Available at: [Link]

-

Lee, H., et al. (2008). Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Kumar, A., et al. (2021). 1,3,5-Triazines: A promising scaffold for anticancer drugs development. ResearchGate. Available at: [Link]

-

Taha, M. O., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. BMC Chemistry. Available at: [Link]

-

Kumar, A., et al. (2021). A Review on the Reported Antibacterial Activity of 1,3,5-Triazine. ResearchGate. Available at: [Link]

-

Singh, P. P. (2016). a review on synthesis and biological activity of heterocyclic compounds bearing 1, 3, 5-triazine lead moiety. Academia.edu. Available at: [Link]

-

Fensome, A., et al. (2005). Structure-activity relationships of 1,3,5-triazine-2,4,6-triones as human gonadotropin-releasing hormone receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Krečmerová, M., et al. (2007). Antiviral activity of triazine analogues of 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine (cidofovir) and related compounds. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Sharma, A., et al. (2022). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Current Organic Synthesis. Available at: [Link]

-

Jo, E., et al. (2022). Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. Molecules. Available at: [Link]

-

Desai, S. D., et al. (2012). Synthesis of a Novel Class of Some 1,3,5-Triazine Derivatives and their Anti-HIV Activity. ResearchGate. Available at: [Link]

-

Kumar, R., et al. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry. Available at: [Link]

-

Kumar, A., et al. (2021). Structure–activity relationship of the chiral‐1,3,5‐triazine derivatives. ResearchGate. Available at: [Link]

-

Yang, Z., et al. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. Molecules. Available at: [Link]

-

El-Sayed, W. A., et al. (2012). Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives. ResearchGate. Available at: [Link]

-

Talbi, S., et al. (2026). Triazine Derivatives: Their Synthesis and Biological Properties - A Review. Current Organic Chemistry. Available at: [Link]

-

O'Rourke, A., et al. (2024). 1,3,5-Triazine as Branching Connector for the Construction of Novel Antimicrobial Peptide Dendrimers: Synthesis and Biological Characterization. International Journal of Molecular Sciences. Available at: [Link]

-

Popoola, S. I., et al. (2021). The Triazine Herbicides: A Milestone in the Development of Weed Control Technology. ResearchGate. Available at: [Link]

-

Satała, G., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Molecules. Available at: [Link]

-

Shauk, A. K., et al. (2022). Synthesis, combined theoretical and spectral characterization of some new 1,3,5 triazine compounds, and their in vitro biological analysis. Reaction Chemistry & Engineering. Available at: [Link]

-

Stolarczyk, M., et al. (2024). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. International Journal of Molecular Sciences. Available at: [Link]

-

Kumar, A., et al. (2021). 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities. Archiv der Pharmazie. Available at: [Link]

-

Kumar, A., et al. (2023). Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. RSC Advances. Available at: [Link]

-

Yurttaş, L., et al. (2021). In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review. Letters in Drug Design & Discovery. Available at: [Link]

-

Szymańska, E., et al. (2021). Synthesis and Antivirus Activity of 1,3,5-Triazine Derivatives. ResearchGate. Available at: [Link]

-

Liu, B., et al. (2015). A Systematic Review on Antitumor Agents with 1, 3, 5-triazines. Medicinal Chemistry. Available at: [Link]

-

Frolova, T. S., et al. (2023). Bioactive Pyrrolo[2,1-f][9][10][16]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

Gąsowska-Bajger, B., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules. Available at: [Link]

-

Rostami, M., et al. (2025). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. New Journal of Chemistry. Available at: [Link]

-

Koopman, H. (1957). Nieuwe herbicide 1, 3, 5 triazine derivaten. University of Groningen. Available at: [Link]

Sources

- 1. (PDF) A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY OF HETEROCYCLIC COMPOUNDS BEARING 1, 3, 5-TRIAZINE LEAD MOIETY [academia.edu]

- 2. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent biological applications of heterocyclic hybrids containing s -triazine scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05953G [pubs.rsc.org]

- 5. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino- s -triazine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05705A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 1,3,5-Triazine-azole Hybrids and their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Antiviral activity of triazine analogues of 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine (cidofovir) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure | MDPI [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. Synthesis, combined theoretical and spectral characterization of some new 1,3,5 triazine compounds, and their in vitro biological analysis - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 27. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer [mdpi.com]

- 28. mdpi.com [mdpi.com]

The Synthetic Gateway to Novel Therapeutics: An In-depth Technical Guide to 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, renowned for its versatile biological activities and synthetic tractability.[1][2] This technical guide focuses on a key intermediate, 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine , a versatile building block for the synthesis of novel therapeutic agents. As a mono-substituted dichloro-s-triazine, this compound offers a strategic entry point for creating diverse molecular libraries with potential applications in oncology, infectious diseases, and beyond.[1][3] This document provides a comprehensive overview of its synthesis, characterization, reactivity, and potential applications, empowering researchers to leverage this valuable synthon in their drug discovery endeavors.

The s-Triazine Core: A Foundation for Diverse Bioactivity

The 1,3,5-triazine ring system, a six-membered heterocycle with alternating carbon and nitrogen atoms, serves as a rigid and tunable core for the presentation of various functional groups in three-dimensional space.[1] This structural feature allows for multi-vector interactions with biological targets, leading to a broad spectrum of pharmacological activities.[2] The journey to a vast array of bioactive molecules often begins with the cost-effective and readily available precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[4][5] The differential reactivity of the three chlorine atoms on the triazine ring to nucleophilic substitution, governed by temperature, is the cornerstone of its synthetic utility.[6] This allows for a stepwise and controlled introduction of different substituents, a critical strategy in the generation of chemical libraries for drug screening and optimization.[5][6]

Synthesis of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine: A Step-by-Step Protocol

The synthesis of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine is achieved through a temperature-controlled nucleophilic aromatic substitution reaction between cyanuric chloride and 3-fluoroaniline. The key to achieving mono-substitution is maintaining a low temperature to deactivate the triazine ring towards further substitution.

Experimental Protocol:

Materials:

-

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

-

3-Fluoroaniline

-

Acetone (anhydrous)

-

Sodium carbonate (Na₂CO₃) or N,N-Diisopropylethylamine (DIPEA)

-

Deionized water

-

Ice

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1.0 equivalent) in anhydrous acetone. Cool the solution to 0-5 °C using an ice bath.

-

Base Addition: Add sodium carbonate (1.1 equivalents) or DIPEA (1.1 equivalents) to the cyanuric chloride solution while maintaining the temperature at 0-5 °C.

-

Nucleophile Addition: Dissolve 3-fluoroaniline (1.0 equivalent) in a minimal amount of anhydrous acetone and add it to the dropping funnel. Add the 3-fluoroaniline solution dropwise to the stirred cyanuric chloride solution over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold deionized water with stirring.

-

Isolation: Collect the precipitated white solid by vacuum filtration and wash it thoroughly with cold deionized water to remove any inorganic salts.

-

Drying and Purification: Dry the solid product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or acetone/water to yield 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine as a white crystalline solid.

Applications in Drug Discovery: A Scaffold for Anticancer Agents and Beyond

The 1,3,5-triazine core is a well-established pharmacophore in a variety of therapeutic areas. [1][2]Derivatives of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine are promising candidates for the development of novel drugs, particularly in oncology. The introduction of the 3-fluorophenyl group can influence the pharmacokinetic and pharmacodynamic properties of the final molecule, potentially enhancing binding affinity, metabolic stability, or cell permeability.

Numerous studies have demonstrated the potent anticancer activity of s-triazine derivatives, which can act through various mechanisms, including:

-

Kinase Inhibition: Targeting key signaling pathways involved in cancer cell proliferation and survival. [7]* Enzyme Inhibition: Such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis.

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells. [8] The ability to readily diversify the 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine core makes it an ideal starting point for structure-activity relationship (SAR) studies aimed at optimizing the anticancer potency and selectivity of new chemical entities. [3][7]

Conclusion

2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine represents a valuable and versatile building block for the synthesis of novel, biologically active compounds. Its straightforward, temperature-controlled synthesis from inexpensive starting materials, coupled with the potential for sequential functionalization, provides a powerful platform for the generation of diverse chemical libraries. The established importance of the s-triazine scaffold in medicinal chemistry, particularly in the development of anticancer agents, underscores the significance of this key intermediate. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine in their quest for the next generation of therapeutics.

References

Sources

- 1. Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in the Biological Activity of s-Triazine Core Compounds [mdpi.com]

- 4. troindia.in [troindia.in]

- 5. mdpi.com [mdpi.com]

- 6. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

analytical techniques for 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine characterization

Application Note: Comprehensive Characterization of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine

Executive Summary & Molecule Profile

2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine is a critical heteroaromatic scaffold, often utilized as an electrophilic intermediate in the synthesis of PI3K/mTOR inhibitors and IDH2 inhibitors (e.g., Enasidenib analogs). Its reactivity is defined by the labile C2-chlorine atom (susceptible to SNAr) and the metabolic stability of the 3-fluorophenyl moiety.

Characterization challenges arise from the electron-deficient nature of the triazine ring, which makes the molecule prone to hydrolysis during aqueous workups, and the potential for regioisomeric byproducts (e.g., bis-arylated species) during synthesis. This guide provides a self-validating analytical workflow to ensure structural integrity and high purity.

Physicochemical Profile (Calculated):

-

Formula: C

H -

Molecular Weight: 209.61 g/mol

-

Monoisotopic Mass: 209.0156 Da

-

LogP: ~2.1 (Moderate lipophilicity)

-

Key Spectroscopic Handles:

- F NMR (Diagnostic singlet)

- H NMR (Deshielded Triazine-H singlet at C6)

-

MS (Distinct 3:1

Cl:

Analytical Workflow Strategy

The following decision tree outlines the logical progression from crude isolation to final release testing.

Figure 1: Analytical workflow ensuring removal of common synthetic impurities (cyanuric chloride, hydrolyzed triazines) prior to downstream usage.

Protocol 1: Chromatographic Purity & Mass Confirmation (LC-MS)

Objective: To separate the target mono-chloro species from potential bis-aryl byproducts (2,4-bis(3-fluorophenyl)...) and hydrolyzed hydroxy-triazines.

Scientific Rationale:

Triazines are basic. Using a neutral pH mobile phase often leads to peak tailing due to interactions with silanol groups on the column. We employ an acidic modifier (Formic Acid) to protonate the triazine (pK

Method Parameters:

| Parameter | Condition |

| System | UPLC coupled with SQ/Q-ToF MS |

| Column | C18 (e.g., Waters BEH C18), 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.6 mL/min |

| Gradient | 5% B to 95% B over 3.0 min |

| Detection | PDA (210-400 nm); Extract 254 nm |

| MS Mode | ESI Positive (Scan 100-600 m/z) |

Data Interpretation (Self-Validation):

-

Retention Time (RT): The target molecule is moderately lipophilic. Expect elution around 1.8–2.2 min (on a 3 min gradient).

-

Early Eluters: Hydrolyzed species (2-hydroxy-4-(3-fluorophenyl)...) will elute significantly earlier due to the phenolic/triazinone nature.

-

Late Eluters: Bis-aryl impurities (more lipophilic) will elute later.

-

-

Mass Spectrum:

-

Base Peak: Observe m/z 210.0 [M+H]

. -

Isotope Pattern: Verify the Chlorine signature. The peak at m/z 212.0 (

Cl isotope) must be approximately 33% the intensity of the 210.0 peak. -

Failure Mode: If the M+2 peak is absent, you likely have the hydroxy-derivative (hydrolysis of Cl).

-

Protocol 2: Structural Verification (NMR Spectroscopy)

Objective: To definitively prove the regiochemistry (position of the aryl group) and the presence of the triazine proton.

Scientific Rationale:

The 1,3,5-triazine ring is highly electron-deficient, causing extreme deshielding of attached protons. The

Sample Prep: Dissolve ~5-10 mg in DMSO-d

Key Assignments:

| Nucleus | Chemical Shift ( | Multiplicity | Assignment & Mechanistic Insight |

| ~9.10 - 9.40 ppm | Singlet (1H) | H-6 Triazine Proton. This is the critical diagnostic peak. Its presence confirms the mono-substituted triazine core (H at pos 6) rather than a fully substituted system. | |

| ~8.0 - 8.2 ppm | Multiplet (2H) | Phenyl H-2' and H-6' (Ortho to triazine). Deshielded by the triazine ring. | |

| ~7.5 - 7.6 ppm | Multiplet (1H) | Phenyl H-5' (Meta to F). | |

| ~7.3 - 7.4 ppm | Multiplet (1H) | Phenyl H-4' (Para to triazine, Ortho to F). | |

| ~-112.0 ppm | Multiplet | 3-Fluoro substituent. A single clean peak confirms no regioisomeric mixtures (e.g., 2-fluoro or 4-fluoro contaminants). | |

| ~170 - 175 ppm | Singlets | Triazine carbons (C2, C4, C6). Highly deshielded. |

Critical QC Check:

-

Integration: The ratio of the Triazine-H (9.2 ppm) to the sum of Phenyl protons (7.3-8.2 ppm) must be exactly 1:4 .

-

Coupling: Look for

coupling in the phenyl region, which complicates the multiplets.

Protocol 3: Solid State Characterization (FT-IR)

Objective: Rapid identification for incoming raw material release in a manufacturing setting.

Technique: ATR-FTIR (Attenuated Total Reflectance).[1]

Diagnostic Bands:

-

C-Cl Stretch: ~850 cm

(Strong, sharp). Note: Loss of this band indicates hydrolysis. -

Triazine Ring Breathing: ~1530–1560 cm

and ~1350–1400 cm -

C-F Stretch: ~1200–1250 cm

.

Troubleshooting & Common Pitfalls

Issue: LC-MS shows correct mass (210), but NMR shows complex aromatic region.

-

Cause: Rotamers. The C-N bond between the triazine and the phenyl ring has restricted rotation, especially if bulky groups are present.

-

Solution: Run Variable Temperature (VT) NMR at 350K. If peaks coalesce, it is rotameric. If not, it is a regioisomeric impurity.

Issue: Instability in solution.

-

Cause: The C-Cl bond on the triazine is highly reactive toward nucleophiles (even water/alcohols) if catalyzed by acid/base.

-

Solution: Analyze samples immediately after preparation. Do not store in methanol/water mixtures for prolonged periods. Use Acetonitrile for dilutions.

References

-

Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Use of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine in the Synthesis of Novel Kinase Inhibitors

Prepared by: Gemini, Senior Application Scientist

Abstract

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its versatile chemical reactivity and ability to present substituents in a defined spatial orientation. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine as a key intermediate in the synthesis of kinase inhibitors. We will explore the underlying synthetic strategy, the mechanism of kinase inhibition, provide a detailed experimental protocol for a representative synthesis, and discuss key structure-activity relationship (SAR) insights.

Introduction: The 1,3,5-Triazine Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[1] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, and the search for novel scaffolds that can deliver high potency and selectivity remains a key objective in drug discovery.

The 1,3,5-triazine (or s-triazine) ring has emerged as a highly effective core structure for this purpose.[2] Its aromatic, planar nature allows it to function as a stable anchor within the ATP-binding site of kinases, while its three substitution points offer exceptional synthetic tractability for building diverse chemical libraries. The synthesis of substituted triazines often begins with the cost-effective and highly reactive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[3][4] The chlorine atoms on cyanuric chloride can be sequentially replaced by various nucleophiles under controlled temperature conditions—a feature that is central to the rational design of complex molecules.[5]

The intermediate, 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine , is a powerful building block that already incorporates a key structural motif while retaining a reactive chlorine atom for further elaboration. This allows for the late-stage introduction of a second, distinct chemical group, making it an ideal substrate for generating libraries of kinase inhibitors for high-throughput screening and lead optimization.

Synthetic Strategy: Sequential Nucleophilic Aromatic Substitution (SNAr)

The construction of multi-substituted triazine inhibitors is governed by the principles of Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the triazine ring facilitates the displacement of chloride ions by nucleophiles. Critically, the reactivity of the chlorine atoms on cyanuric chloride is modulated by the electronic nature of the substituents already present and by the reaction temperature.[5]

The synthesis of a final, di-substituted kinase inhibitor from an intermediate like 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine is the final step in a sequential process. The general pathway is outlined below.

Caption: Simplified diagram of a triazine inhibitor in a kinase active site.

Application Protocol: Synthesis of a Representative FAK Inhibitor

This protocol describes the synthesis of a potential Focal Adhesion Kinase (FAK) inhibitor by reacting 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine with 4-methoxyaniline . This is a representative example of a final SNAr step in the creation of a kinase inhibitor library. [6] Reaction Scheme: 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine + 4-methoxyaniline → N-(4-methoxyphenyl)-4-(3-fluorophenyl)-1,3,5-triazin-2-amine

Materials and Reagents

| Reagent/Material | Supplier | Grade | Notes |

| 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine | Custom/In-house | >95% | Starting material. |

| 4-Methoxyaniline | Sigma-Aldrich | ReagentPlus®, 99% | Nucleophile. |

| N,N-Diisopropylethylamine (DIPEA) | Acros Organics | >99% | Non-nucleophilic base. |

| 2-Propanol (IPA) | Fisher Sci. | ACS Grade | Reaction solvent. |

| Ethyl Acetate (EtOAc) | VWR Chemicals | HPLC Grade | For extraction and chromatography. |

| Hexanes | VWR Chemicals | HPLC Grade | For chromatography. |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Lab Prepared | - | For aqueous work-up. |

| Brine | Lab Prepared | - | For aqueous work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Sigma-Aldrich | - | Drying agent. |

| Silica Gel | SiliCycle | 60 Å, 40-63 µm | For column chromatography. |

Equipment

-

Round-bottom flask (50 mL) with stir bar

-

Condenser and nitrogen/argon inlet

-

Heating mantle with temperature controller and thermocouple

-

Magnetic stirrer

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel with UV254)

-

Flash chromatography system

-

NMR spectrometer, HRMS, HPLC for analysis

Experimental Workflow

Caption: Step-by-step experimental workflow for inhibitor synthesis.

Step-by-Step Procedure

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine (1.0 eq, e.g., 500 mg), 4-methoxyaniline (1.1 eq), and 2-propanol (15 mL).

-

Inert Atmosphere: Purge the flask with nitrogen or argon for 5 minutes.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise to the stirred suspension at room temperature.

-

Heating and Monitoring: Heat the reaction mixture to 80 °C and stir. Monitor the reaction progress by TLC (e.g., using 30% EtOAc in hexanes as eluent) or LC-MS until the starting chloro-triazine is consumed (typically 4-12 hours).

-

Cooling and Quench: Once the reaction is complete, cool the mixture to room temperature.

-

Aqueous Work-up: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate (50 mL) and water (50 mL). Shake and separate the layers.

-

Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 40% EtOAc).

-

Characterization: Combine the pure fractions, concentrate in vacuo, and dry to yield the final product as a solid. Confirm the structure and assess purity using ¹H NMR, ¹³C NMR, HRMS, and HPLC.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the groups attached to the triazine core is essential for optimizing inhibitor potency and selectivity. The 2,4-disubstituted-1,3,5-triazine scaffold allows for the exploration of two key vectors.

Caption: Key vectors for SAR exploration on the triazine scaffold.

The table below presents hypothetical data for a series of analogs targeting a generic kinase, illustrating common SAR principles.

| Compound ID | R¹ Group (Fixed) | R² Group (Variable Amine) | Kinase IC₅₀ (nM) | Notes |

| 1a | 3-Fluorophenyl | Aniline | 250 | Baseline activity. |

| 1b | 3-Fluorophenyl | 4-Methoxyaniline | 85 | Para-methoxy group improves potency, likely through H-bonding or electronics. |

| 1c | 3-Fluorophenyl | 3-Chloroaniline | 450 | Meta-chloro group is electronically withdrawing but sterically disfavored. |

| 1d | 3-Fluorophenyl | 4-(Morpholino)aniline | 25 | Addition of a soluble group improves PK properties and potency. [7] |

| 1e | 3-Fluorophenyl | 4-(Piperidin-4-yl)aniline | 15 | Basic nitrogen can form salt-bridge interactions, boosting affinity. [8] |

Conclusion

2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine is a high-value, versatile building block for the synthesis of kinase inhibitors. Its structure allows for a reliable and scalable final-step diversification, making it ideally suited for medicinal chemistry campaigns. The underlying SNAr chemistry is robust and well-documented, allowing for the generation of a wide array of analogs. By leveraging this intermediate, research and drug discovery teams can efficiently explore structure-activity relationships to develop novel, potent, and selective kinase inhibitors for a variety of therapeutic targets.

References

-

Synthesis and identification oft[1][9][10]riazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. PubMed.

-

Design, Synthesis, and Evaluation of Novel Imidazo[1,2-a]t[1][9][10]riazines and Their Derivatives as Focal Adhesion Kinase Inhibitors with Antitumor Activity. Journal of Medicinal Chemistry.

- 3-Amino-1,2,4-triazine Derivatives as Kinase Inhibitors: A Technical Guide. BenchChem.

-

Synthesis of-[6][9][11]Triazines as Kinase Inhibitors and of Novel Fluorine Capture Reagents for PET probes. Digital Commons @ USF.

- Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. PubMed.

- Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. PMC - NIH.

- Antitumor Activity of s-Triazine Derivatives: A System

- Application Notes and Protocols: Reaction of 2-Chloro-4-methoxy-1,3,5-triazine with Amines for Pharmaceutical Research and Devel. BenchChem.

- Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancre

- The Antitumor Activity of s-Triazine Deriv

- Anti‑breast cancer activity of selected 1,3,5‑triazines via modulation of EGFR‑TK.

- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI.

- 1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. PubMed.

- Recent Advances in the Biological Activity of s-Triazine Core Compounds. PMC - NIH.

- Triazine. Wikipedia.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Triazine - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. "Synthesis of [1,2,4]-Triazines as Kinase Inhibitors and of Novel Fluor" by Fenger Zhou [digitalcommons.usf.edu]

Application Notes & Protocols: 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine as a Versatile Building Block in Agrochemical Synthesis

Abstract: The 1,3,5-triazine (s-triazine) core is a foundational scaffold in modern agrochemicals, particularly in the development of herbicides and, to a lesser extent, fungicides.[1][2] Their widespread use is attributed to a well-understood mechanism of action, typically the inhibition of Photosystem II in the photosynthetic electron transport chain, and the synthetic tractability of the triazine ring.[1][2][3] This document provides detailed application notes and protocols for the use of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine, a key building block for the synthesis of novel agrochemical candidates. We will explore its reactivity, provide step-by-step synthetic procedures for derivatization, and discuss its strategic role in the drug discovery workflow. The protocols are designed for researchers, chemists, and drug development professionals in the agrochemical sector.

Introduction to the 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine Scaffold

The utility of the s-triazine scaffold stems from the foundational work on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a trifunctional linker that allows for the sequential and controlled introduction of various nucleophiles.[4][5][6] The reactivity of the chlorine atoms is attenuated with each substitution, enabling the synthesis of unsymmetrically substituted triazines.[7][8]

The subject of this guide, 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine, is a monosubstituted chloro-triazine, presenting a single, highly reactive site for nucleophilic aromatic substitution (SNAr). This makes it an ideal building block for generating diverse chemical libraries for high-throughput screening.

Key Structural Features:

-

1,3,5-Triazine Core: An electron-deficient aromatic ring that facilitates nucleophilic substitution.[5][9] This core is the basis for the biological activity of many commercial herbicides like Atrazine and Simazine.[10][11][12]

-

Reactive Chloro Group: The chlorine atom at the 2-position is an excellent leaving group, allowing for facile reaction with a wide range of nitrogen, oxygen, and sulfur nucleophiles under relatively mild conditions.[5][13]

-

3-Fluorophenyl Moiety: The introduction of a fluorine atom on the phenyl ring is a common strategy in medicinal and agrochemical chemistry. It can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to the target protein through specific electronic interactions.

Physicochemical Properties & Safety

| Property | Value |

| Molecular Formula | C₉H₅ClFN₃ |

| Molecular Weight | 225.61 g/mol |

| Appearance | White to off-white solid (predicted) |

| Solubility | Soluble in DCM, THF, DMF, Acetone |

| Storage | Store in a cool, dry place away from moisture. |

Safety Information: Handle with standard laboratory precautions. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Perform all manipulations in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

The Chemistry of Derivatization: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for functionalizing 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine is the Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing nitrogen atoms in the triazine ring make the carbon atoms highly electrophilic, facilitating the attack by a nucleophile even without strong activation. The reaction proceeds through a well-characterized, two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Caption: General mechanism for the SNAr reaction on the triazine core.

Synthetic Protocols for Agrochemical Scaffolds

The following protocols provide detailed, step-by-step methodologies for the derivatization of the title compound with common nucleophiles used in agrochemical synthesis.

Protocol 3.1: Synthesis of Amine-Substituted Triazine Derivatives

This protocol describes the reaction with primary or secondary amines, a cornerstone reaction for creating analogues of widely used triazine herbicides.

Workflow Overview:

Caption: Standard laboratory workflow for synthesis and purification.

Materials & Reagents:

| Reagent/Material | Purpose | Typical Grade |

| 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine | Starting Material | >97% |

| Amine (e.g., Isopropylamine) | Nucleophile | Reagent Grade |

| N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic base | Anhydrous |

| Dichloromethane (DCM) or Tetrahydrofuran (THF) | Solvent | Anhydrous |

| Saturated aq. NaHCO₃, Brine | Washing solutions | Laboratory Grade |

| Anhydrous Na₂SO₄ or MgSO₄ | Drying agent | Laboratory Grade |

| Silica Gel | Stationary Phase | 230-400 mesh |

| Ethyl Acetate/Hexanes | Mobile Phase | HPLC Grade |

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine (1.0 eq, e.g., 225 mg, 1.0 mmol).

-

Dissolution: Add anhydrous solvent (e.g., DCM, 10 mL) and stir until the solid is fully dissolved.

-

Base Addition: Add DIPEA (1.2 eq, e.g., 0.21 mL, 1.2 mmol).

-

Causality Note: DIPEA is a sterically hindered, non-nucleophilic base. Its role is solely to scavenge the HCl generated during the reaction without competing with the amine nucleophile, thus preventing side reactions and driving the equilibrium towards the product.

-

-

Nucleophile Addition: Add the desired amine (1.1 eq, e.g., isopropylamine, 0.09 mL, 1.1 mmol) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting triazine spot is consumed.

-

Workup: Dilute the reaction mixture with DCM (20 mL). Transfer to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10-50% ethyl acetate in hexanes).

-

Verification: Characterize the purified product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity. The mass spectrum should show the expected molecular ion peak, and the NMR will confirm the incorporation of the amine moiety.

Troubleshooting:

| Issue | Possible Cause | Suggested Solution |

| Reaction is slow or incomplete | Low reactivity of amine; insufficient base. | Gently heat the reaction to 30-40 °C. Add an additional 0.2 eq of DIPEA. |

| Formation of multiple spots on TLC | Impure starting materials; side reactions. | Ensure anhydrous conditions. Check purity of amine. Purify carefully by column chromatography. |

Protocol 3.2: Synthesis of Thioether- and Aryloxy-Substituted Derivatives

This protocol can be adapted for sulfur (thiols) and oxygen (phenols/alcohols) nucleophiles. These reactions often require a stronger base to deprotonate the nucleophile effectively.

Key Modifications from Protocol 3.1:

-

Nucleophiles: Phenols (e.g., 4-methoxyphenol) or Thiols (e.g., ethanethiol).

-

Base: For phenols, a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile is effective. For thiols, DIPEA or K₂CO₃ can be used. For less acidic alcohols, a stronger base like sodium hydride (NaH) may be necessary, requiring stringent anhydrous conditions.

-

Temperature: Reactions with phenols may require heating (e.g., 50-80 °C) to proceed at a reasonable rate.

Example Procedure (Phenol Nucleophile):

-

To a flask, add 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine (1.0 eq), the desired phenol (1.1 eq), and potassium carbonate (1.5 eq).

-

Add anhydrous DMF or acetonitrile as the solvent.

-

Heat the mixture to 60 °C and stir for 4-24 hours, monitoring by TLC.

-

After completion, cool to room temperature and pour the mixture into ice-water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize from a suitable solvent (e.g., ethanol/water) or purify by column chromatography as described in Protocol 3.1.

Application in the Agrochemical Discovery Pipeline

The true power of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine is its application in a systematic agrochemical discovery workflow. By using this building block, research teams can rapidly generate a library of diverse compounds for biological screening.

Caption: Role of the building block in a typical agrochemical R&D workflow.

By reacting the core scaffold with hundreds of different amines, thiols, and alcohols in a parallel synthesis format, a large and diverse library can be created. The results from the high-throughput biological screens (e.g., measuring inhibition of weed growth) provide crucial Structure-Activity Relationship (SAR) data. This data informs the next round of synthesis, where chemists fine-tune the structure to maximize potency against the target pest while minimizing effects on the crop and the environment.

References

-

LeBaron, H. M., McFarland, J. E., & Burnside, O. C. (2008). The Triazine Herbicides: A Milestone in the Development of Weed Control Technology. In The Triazine Herbicides. Elsevier. [Link]

-

TEAMChem. (2024). Triazine Pesticides: Benefits, Risks, Alternatives. [Link]

-

Hussain, S., et al. (2022). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. International Journal of Environmental Research and Public Health. [Link]

-

Regehr, D. L., & Norwood, C. A. (2006). Benefits of triazine herbicides in ecofallow. North Central Weed Science Society Proceedings. [Link]

-

Richard, E. P. (1998). Weed control in sugarcane and the role of triazine herbicides. USDA ARS Publication. [Link]

-

Esser, H. O., et al. (1975). s-Triazines. In Herbicides: Chemistry, Degradation, and Mode of Action. CRC Press. [Link]

-

Study.com. (n.d.). Triazine Herbicides & Pesticides. [Link]

-

Barros, A. I. R. N. A., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. [Link]

-

El-Faham, A., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry. [Link]

-

Wang, X., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Triazine. [Link]

-

Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. [Link]

-

Barros, A. I. R. N. A., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC. [Link]

-

Translating Science. (n.d.). Triazine herbicides. [Link]

-

El-Faham, A., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. teamchem.co [teamchem.co]

- 4. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]

- 5. Triazine - Wikipedia [en.wikipedia.org]

- 6. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. study.com [study.com]

- 11. translatingscience.com [translatingscience.com]

- 12. Triazine herbicides [m.chemicalbook.com]

- 13. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

challenges in the characterization of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine

Status: Operational Ticket Focus: Characterization & Stability Troubleshooting Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

System Overview: The "Triazine Trap"

You are working with 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine . This is a

Key Molecular Specs:

-